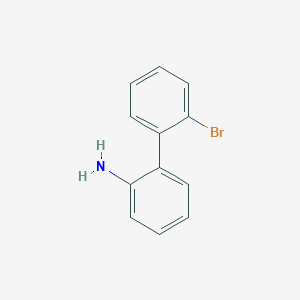

2'-Bromobiphenyl-2-amine

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Chemical Research

The biphenyl scaffold is a privileged structure in organic chemistry, serving as a foundational component in a vast array of synthetic molecules. nih.govnih.gov Its rigidity and defined spatial orientation make it an ideal building block for constructing complex molecular architectures. Biphenyl derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netresearchgate.net The ability to introduce various functional groups onto the biphenyl core allows for the fine-tuning of a molecule's electronic and steric properties, making it a versatile platform for designing compounds with specific functions. researchgate.net

Overview of 2'-Bromobiphenyl-2-amine within the Landscape of Biphenyl Derivatives

Within the broad family of biphenyl derivatives, this compound holds a specific and important position. Its structure features a biphenyl core with an amine group (-NH2) at the 2-position of one phenyl ring and a bromine atom at the 2'-position of the other. nih.gov This particular arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The amine group provides a site for nucleophilic reactions and the formation of various nitrogen-containing heterocycles, while the bromine atom is a key handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents. chemicalbook.com

| Property | Value |

| Molecular Formula | C12H10BrN |

| Molecular Weight | 248.12 g/mol |

| Melting Point | 46-50 °C |

| Boiling Point | 341.7±17.0 °C (Predicted) |

| Density | 1.432±0.06 g/cm3 (Predicted) |

| pKa | 2.99±0.10 (Predicted) |

| This table displays key physical and chemical properties of this compound. nih.govchemicalbook.com |

Rationale for Dedicated Academic Research on this compound

The dedicated academic research on this compound is driven by its utility as a versatile building block in the synthesis of more complex and valuable molecules. chemicalbook.com Its bifunctional nature, possessing both a reactive amine and a bromine atom suitable for coupling reactions, allows for a stepwise and controlled elaboration of the molecular structure. A common synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-iodoaniline (B362364) and 2-bromophenylboronic acid. chemicalbook.com This strategic positioning of reactive sites is crucial for the synthesis of novel ligands for catalysis, precursors for pharmaceutically active compounds, and components for advanced materials. nih.govbeilstein-journals.org

Scope and Key Research Directions for this compound Studies

Current and future research involving this compound is focused on several key directions. A primary area of investigation is its application in palladium-catalyzed cross-coupling reactions to synthesize a variety of substituted biphenyls. rsc.org These reactions are fundamental in constructing the core structures of many biologically active compounds and functional materials.

Another significant research avenue explores the reactivity of the amine group. This includes its use in the formation of amides, imines, and various heterocyclic systems. nih.govbeilstein-journals.org The resulting derivatives are often screened for potential applications in medicinal chemistry and materials science. For instance, N-benzylidene-[1,1'-biphenyl]-2-amines, derived from this compound, have been studied for their distinctive reactivity under photoredox conditions to produce valuable 1,2-diamine motifs. nih.govbeilstein-journals.org

Furthermore, there is interest in the synthesis of novel trispirocyclic hydrocarbons and other complex architectures using this compound as a starting material. These intricate structures possess unique three-dimensional shapes and electronic properties, making them targets for investigation in supramolecular chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHROIARQQOJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 2 Bromobiphenyl 2 Amine

Palladium-Catalyzed Cross-Coupling Approaches for 2'-Bromobiphenyl-2-amine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds, and they are extensively utilized for synthesizing biphenyl (B1667301) derivatives like this compound. smolecule.comrsc.org These reactions offer a versatile and powerful tool for constructing complex molecular architectures from readily available starting materials. The general applicability of these methods allows for the coupling of a wide range of substrates, making them indispensable in modern organic synthesis.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most prominent and widely used methods for the synthesis of biphenylamines. uliege.bewikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. wikipedia.org A common route to this compound involves the reaction between 2-iodoaniline (B362364) and 2-bromophenylboronic acid. chemicalbook.com This reaction is typically performed under mild conditions in the presence of a palladium catalyst and a base.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system employed. The choice of palladium source and, crucially, the supporting ligand can dramatically influence reaction rates and yields. A variety of palladium catalysts, including palladium(II) acetate (B1210297) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are commonly used. uliege.be

The architecture of the phosphine (B1218219) ligands plays a critical role in the catalytic cycle. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) have been shown to be effective. uliege.beyonedalabs.com The electronic properties and steric bulk of the ligand influence both the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, electron-rich and bulky ligands can enhance the electron density on the palladium center, facilitating oxidative addition, and their size can promote the final reductive elimination step to release the product. wikipedia.org Automated systems using droplet-flow microfluidics have been developed to rapidly screen and optimize catalyst and ligand combinations, along with other reaction parameters, to maximize turnover number and yield. rsc.org

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst/Ligand System | Substrates | Yield (%) | Reference |

| Pd₂(dba)₃ / P(t-Bu)₃ | 4-bromo-2,6-dimethylaniline and phenylboronic acid | Varies with substituents | uliege.be |

| [Pd(allyl)Cl]₂ / IMes | 4-bromo-2,6-dimethylaniline and phenylboronic acid | Varies with substituents | uliege.be |

| Pd/SS-CNS | Various aryl halides and boronic acids | High yields | researchgate.net |

| Pd-PPc-4 | Various aryl halides | Up to 99% | researchgate.net |

This table is for illustrative purposes and specific yields depend on the exact substrates and reaction conditions.

The choice of solvent and the presence of a base are critical parameters in the Suzuki-Miyaura coupling. A variety of solvents can be used, including ethers like dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and amide solvents like dimethylformamide (DMF). yonedalabs.com Often, water is added to the organic solvent to aid in the dissolution of the inorganic base and to activate the boronic acid species. yonedalabs.com Common bases include potassium carbonate, potassium phosphate, and sodium tert-butoxide. rsc.orguliege.be

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-iodoaniline) to a palladium(0) complex, forming a palladium(II) species. libretexts.org This is often the rate-determining step. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., 2-bromophenylboronic acid) is transferred to the palladium(II) complex. wikipedia.org The base plays a crucial role here, activating the organoboron compound. rsc.org The exact mechanism of transmetalation is still a subject of some debate, with different pathways potentially operating under different reaction conditions. nih.govpku.edu.cn

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the C-C bond of the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org

Deuterium labeling studies have confirmed that the reductive elimination is an intramolecular process. libretexts.org

Other Cross-Coupling Strategies for this compound Formation

While the Suzuki-Miyaura coupling is a dominant method, other palladium- and nickel-catalyzed cross-coupling reactions can also be adapted for the synthesis of this compound and its derivatives.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This was one of the first cross-coupling reactions to be developed. organic-chemistry.org While highly effective for many substrates, the high reactivity of Grignard reagents can limit its functional group tolerance compared to the Suzuki coupling. rsc.orgorganic-chemistry.org However, for specific applications, it remains a valuable and cost-effective method. organic-chemistry.org

Negishi Coupling: The Negishi coupling employs an organozinc compound as the coupling partner with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. sci-hub.se This reaction has broad scope and is not limited to the formation of biaryls. organic-chemistry.org Recent advancements have led to the development of highly active catalyst systems that allow for the coupling of a wide range of substrates, including heteroaryl halides, under mild conditions. sci-hub.sescispace.com

Table 2: Comparison of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance, commercially available reagents |

| Kumada | Organomagnesium (Grignard) | Nickel or Palladium | High reactivity, cost-effective |

| Negishi | Organozinc | Nickel or Palladium | High functional group tolerance, broad scope |

Hiyama and Stille Coupling Explorations

Palladium-catalyzed cross-coupling reactions, such as the Hiyama and Stille couplings, represent powerful tools for the formation of the biaryl linkage in this compound. These methods offer advantages in terms of functional group tolerance and reaction conditions.

The Stille coupling involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. For the synthesis of a precursor to this compound, this could involve coupling an arylstannane with an aryl halide. The general applicability of the Stille reaction for creating C-C bonds in biphenyl systems is well-documented. The reaction typically proceeds under mild conditions and is tolerant of a wide variety of functional groups, which is advantageous when dealing with the amino and bromo substituents present in the target molecule or its precursors.

The Hiyama coupling utilizes an organosilane, which is activated by a fluoride (B91410) source, to couple with an organic halide under palladium catalysis. This method is considered a more environmentally friendly alternative to the Stille coupling due to the lower toxicity of organosilicon reagents compared to organotin compounds. The synthesis of substituted biphenyls via Hiyama coupling has been explored, demonstrating its utility in forming the core structure of compounds like this compound.

| Coupling Reaction | Organometallic Reagent | Halide/Electrophile | Catalyst System | Key Features |

| Stille Coupling | Arylstannane | Aryl halide | Palladium(0) complex | Mild conditions, high functional group tolerance. |

| Hiyama Coupling | Arylsilane | Aryl halide | Palladium complex + Fluoride source (e.g., TASF, TBAF) | Lower toxicity of reagents, environmentally benign. |

Classical Preparative Routes Involving Diazotization and Coupling Reactions

Classical methods remain relevant for the synthesis of biphenyl compounds, offering robust and scalable routes.

Diazotization of an aromatic amine, followed by a coupling reaction, is a traditional strategy for forming aryl-aryl bonds. In the context of synthesizing precursors to this compound, a suitable aniline (B41778) derivative could be diazotized and then coupled with another aromatic ring. For instance, the diazotization of an ortho-substituted aniline followed by a Gomberg-Bachmann or a related radical reaction with a brominated benzene (B151609) derivative could potentially form the biphenyl scaffold. However, these reactions can sometimes suffer from a lack of regioselectivity and may produce significant amounts of byproducts.

The Ullmann reaction, which traditionally involves the copper-promoted coupling of two aryl halides, is a classic method for constructing biaryl linkages. While modern palladium-catalyzed reactions are often preferred, copper catalysis remains important, particularly for specific substrate combinations and large-scale syntheses. For the synthesis of precursors to this compound, a copper-catalyzed coupling of an ortho-amino-substituted aryl halide with another aryl halide could be envisioned. The development of more efficient copper-based catalytic systems, often involving ligands to stabilize the copper species and promote the reaction, has revitalized interest in this methodology. These newer systems can operate under milder conditions and with better yields compared to the classical Ullmann conditions.

Advanced Synthetic Routes Utilizing this compound as a Precursor

The strategic placement of the amino and bromo groups makes this compound a valuable precursor for the synthesis of more complex and functionally diverse molecules.

The amino group in this compound can be readily transformed into a variety of other functional groups. For instance, it can undergo diazotization and subsequent Sandmeyer or related reactions to introduce functionalities such as cyano, halo, or hydroxyl groups at the 2-position. The bromo group at the 2'-position serves as a handle for further cross-coupling reactions, allowing for the introduction of a second substituent at the 2''-position of the biphenyl system. This dual reactivity enables the synthesis of a wide array of novel 2,2''-disubstituted biphenyl derivatives, which are of interest in materials science and medicinal chemistry.

Biphenyls with bulky substituents at the ortho positions can exhibit atropisomerism, a form of axial chirality arising from restricted rotation around the single bond connecting the two aryl rings. The synthesis of enantiomerically pure atropisomers is a significant challenge in organic synthesis. While this compound itself is not chiral, its derivatives, particularly 2,2'-disubstituted biphenyls, can be. The development of stereoselective and enantioselective methods to synthesize these chiral biphenyls is an active area of research. This can involve the use of chiral catalysts in cross-coupling reactions or the resolution of racemic mixtures. The synthesis of axially chiral biaryls often relies on strategies that can control the orientation of the two rings during the bond-forming step.

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity across Methodologies

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. gre.ac.ukorganic-chemistry.org For the synthesis of this compound, a common and direct approach involves the palladium-catalyzed reaction between an aniline derivative and a phenylboronic acid derivative. Specifically, the coupling of 2-iodoaniline with 2-bromophenylboronic acid is a documented route. chemicalbook.com This strategy is highly convergent, forming the core biphenyl structure and incorporating both the amine and bromo substituents in a single, strategic step. The efficiency of Suzuki couplings is often high, driven by the use of sophisticated palladium catalysts and ligands that function under relatively mild conditions. organic-chemistry.org The reaction typically proceeds in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). Yields for Suzuki reactions are generally moderate to high, though they are highly dependent on the specific substrates, catalyst system, and reaction conditions chosen.

The Buchwald-Hartwig amination is the preeminent method for the formation of C-N bonds via palladium catalysis, coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org While the Suzuki coupling builds the carbon skeleton, the Buchwald-Hartwig reaction provides an alternative strategy that focuses on creating the C-N bond at a key step. A potential Buchwald-Hartwig approach to this compound would involve using a pre-formed biphenyl substrate, such as 2-bromo-2'-iodobiphenyl, and coupling it with an ammonia (B1221849) equivalent. chemicalbook.comorganic-chemistry.org This reaction is renowned for its exceptional functional group tolerance and has evolved through several "generations" of increasingly active and versatile catalysts, often employing sterically hindered phosphine ligands. wikipedia.orgrug.nl The choice of ligand is critical and is tailored to the specific amine and aryl halide partners to maximize yield and selectivity. rug.nl While powerful, this approach may be less efficient for this specific target molecule compared to the Suzuki route due to the potential need for a multi-step synthesis to obtain the required dihalogenated biphenyl starting material.

A comparative analysis suggests that for the specific synthesis of this compound, the Suzuki-Miyaura coupling offers a more direct and convergent pathway. It constructs the target molecule from two readily available building blocks in a single cross-coupling step. The Buchwald-Hartwig amination, while a cornerstone of modern organic synthesis, would likely represent a less direct route for this particular compound, potentially involving more synthetic steps. However, its utility would be paramount if the synthesis strategy involved the late-stage introduction of the amine group onto a complex biphenyl core.

The following table provides a comparative overview of these two primary synthetic methodologies.

| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Bond Formed | Carbon-Carbon (Aryl-Aryl) | Carbon-Nitrogen (Aryl-Amine) |

| Typical Reactants | 2-Iodoaniline + 2-Bromophenylboronic acid chemicalbook.com | 2-Bromo-2'-halobiphenyl + Ammonia Equivalent organic-chemistry.org |

| Catalyst System | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a phosphine ligand. rsc.org | Palladium catalyst with specialized ligands (e.g., BINAP, BrettPhos, RuPhos). wikipedia.orgrug.nl |

| Typical Base | Inorganic bases (e.g., K₂CO₃, K₃PO₄). chemicalbook.com | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄). libretexts.org |

| General Yield | Moderate to High (Varies widely based on specific conditions). A 71% yield has been reported for a similar bromo-amino-biphenyl synthesis. google.com | Good to Excellent (Highly dependent on ligand and substrate combination). rug.nllibretexts.org |

| Selectivity | High regioselectivity based on the positions of the boronic acid and halide functional groups. | High selectivity for C-N bond formation, with mono-arylation often being achievable. rug.nl |

| Efficiency | Highly efficient and convergent for this target, forming the key C-C bond directly. | Potentially less convergent if the biphenyl starting material requires prior synthesis. |

Reactivity and Transformational Chemistry of 2 Bromobiphenyl 2 Amine

Nucleophilic Substitution Reactions at the Bromine-Substituted Phenyl Ring

The bromine-substituted phenyl ring of 2'-Bromobiphenyl-2-amine is the site of various nucleophilic substitution reactions. Due to the lack of strong electron-withdrawing groups, the aryl bromide is relatively unactivated towards traditional nucleophilic aromatic substitution (SNAr). Consequently, metal-catalyzed cross-coupling reactions are the predominant methods for achieving substitution at this position.

The substitution of the bromine atom in this compound can be accomplished using a variety of nucleophiles, primarily through transition-metal-catalyzed methods like the Buchwald-Hartwig and Ullmann reactions. These methods have a broad substrate scope, allowing for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for coupling amines with aryl halides. wikipedia.orglibretexts.org In the context of this compound, this could involve intermolecular coupling with other primary or secondary amines to form diamine derivatives. The choice of palladium precatalyst and phosphine (B1218219) ligand is crucial for reaction efficiency. organic-chemistry.orgacsgcipr.org Sterically hindered biarylphosphine ligands have been developed to improve reaction rates and yields for a wide range of amine and aryl halide coupling partners. organic-chemistry.org

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann condensation, can be used to couple this compound with alcohols, thiols, and amines. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, but modern protocols using ligands such as diamines and amino acids allow the reactions to proceed under milder temperatures. nih.gov The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for C-N bond formation. wikipedia.org

| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines (R₂NH) | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu) | N-Aryl Diamine | wikipedia.orgorganic-chemistry.org |

| Ullmann/Goldberg C-N Coupling | Amides, N-Heterocycles | CuI, Ligand (e.g., Phenanthroline), Base (e.g., K₂CO₃) | N-Aryl Amine/Heterocycle | wikipedia.orgnih.gov |

| Ullmann C-O Coupling | Alcohols/Phenols (ROH) | CuI, Ligand, Base | Aryl Ether | wikipedia.orgmdpi.com |

| Intramolecular Cyclization | Internal Amine (-NH₂) | Pd(OAc)₂ or CuI, Base | Carbazole | researchgate.netlabxing.com |

The mechanisms for nucleophilic substitution on the unactivated ring of this compound diverge significantly from the classic SNAr pathway.

Classical SNAr Mechanism: The standard SNAr mechanism is a two-step addition-elimination process proceeding through a negatively charged Meisenheimer complex. nih.gov This pathway is generally unfavorable for simple aryl halides unless the aromatic ring is activated by potent electron-withdrawing groups, which stabilize the intermediate. Recent computational and experimental studies suggest that some SNAr reactions may proceed through a single-step concerted mechanism, particularly on less-activated substrates. researchgate.netacs.org

Metal-Catalyzed Mechanisms:

Buchwald-Hartwig Reaction: The catalytic cycle is generally understood to involve: (1) Oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species. (2) Coordination of the amine to the Pd(II) complex and subsequent deprotonation by a base to form a palladium amide complex. (3) Reductive elimination from the palladium amide complex to release the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orgacsgcipr.org

Ullmann Condensation: The mechanism of the copper-catalyzed Ullmann reaction is thought to involve the formation of a copper(I) nucleophile (e.g., an amide or alkoxide). This species then reacts with the aryl halide. The cycle may involve oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. wikipedia.orgorganic-chemistry.org

The intramolecular cyclization to carbazole follows similar metal-catalyzed pathways, where the pendant amine group acts as the tethered nucleophile. nih.gov

Regioselectivity: In intermolecular substitution reactions, the transformation is highly regioselective, occurring exclusively at the carbon atom bearing the bromine leaving group. In intramolecular reactions, such as the cyclization to carbazole, the regiochemistry is predetermined by the structure of the starting material, leading to the formation of the fused heterocyclic system. researchgate.net The ortho-amino group may play a role in directing or accelerating catalyzed reactions through chelation with the metal center, although steric hindrance from the adjacent phenyl ring can also influence reaction rates.

Stereochemical Control: 2,2'-Disubstituted biphenyls, such as derivatives of this compound, can exhibit axial chirality (atropisomerism) if rotation around the central C-C bond is restricted. libretexts.org This restriction arises from steric hindrance between the substituents in the ortho positions. While this compound itself may have a relatively low barrier to rotation, products formed from its substitution reactions, especially with bulky groups, could potentially be resolved into stable atropisomers. In the context of asymmetric synthesis, the use of chiral ligands in metal-catalyzed coupling reactions could potentially induce stereoselectivity in the formation of axially chiral biaryl products.

Oxidative Transformations of the Amine Functionality

The primary amine group of this compound is susceptible to oxidation, allowing for its conversion into other nitrogen-containing functional groups, notably nitroso (-NO) and nitro (-NO₂) moieties.

The conversion of the primary aromatic amine to nitroso and nitro groups can be achieved through several established synthetic methods.

Synthesis of Nitroso Derivatives:

Oxidation of the Amine: Primary aromatic amines can be oxidized to the corresponding nitroso compounds. Reagents such as Caro's acid or hydrogen peroxide with a catalyst can be employed. The high reactivity of nitroso compounds means that these reactions must be carefully controlled to avoid over-oxidation. nih.gov

Reaction with Nitrous Acid: While primary amines typically form diazonium salts with nitrous acid, under specific conditions, the reaction can be controlled to yield nitroso compounds, though this is less common for primary than for secondary amines. researchgate.net Secondary aromatic amines react with nitrous acid to form N-nitrosoamines, which can rearrange to C-nitroso compounds (Fischer-Hepp rearrangement). nih.gov

Synthesis of Nitro Derivatives:

Oxidation of the Amine: Stronger oxidizing agents can convert the primary amine directly to a nitro group. Reagents like trifluoroperacetic acid are effective for this transformation.

Diazotization followed by Nitrite Substitution: A common and milder two-step procedure involves the diazotization of the amine using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures, followed by treatment of the resulting diazonium salt with sodium nitrite in the presence of a copper catalyst (a variation of the Sandmeyer reaction). This method is often preferred to avoid harsh oxidative conditions that could affect other parts of the molecule. orgsyn.org The strong electron-withdrawing nature of the nitro group makes it a versatile functional handle for subsequent reactions, such as further nucleophilic aromatic substitution. mdpi.com

| Target Functional Group | Method | Typical Reagents | Key Considerations | Reference |

|---|---|---|---|---|

| Nitroso (-NO) | Direct Oxidation | H₂O₂/catalyst, Caro's acid (H₂SO₅) | Requires careful control to prevent over-oxidation to the nitro group. | nih.gov |

| Nitro (-NO₂) | Direct Oxidation | Trifluoroperacetic acid (CF₃CO₃H) | Harsh conditions may not be compatible with all substrates. | mdpi.com |

| Nitro (-NO₂) | Diazotization-Substitution | 1. NaNO₂, HCl (0-5 °C) 2. NaNO₂, Cu catalyst | Milder, two-step process; generally provides better control and yield. | orgsyn.org |

The oxidation of aromatic amines requires careful control to achieve selectivity and avoid the formation of undesired by-products. The primary challenge in synthesizing nitroso compounds is preventing their further oxidation to the more thermodynamically stable nitro derivatives. nih.gov

Common By-products:

Over-oxidation Products: The nitro compound is the most common by-product in the synthesis of the nitroso derivative.

Dimeric Products: Oxidative conditions can also lead to the formation of dimeric species. Depending on the reagents and reaction pathway, azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds can be formed through the condensation of nitroso intermediates or other oxidative coupling pathways.

Strategies for Controlled Oxidation:

Choice of Oxidant: Using milder and more selective oxidizing agents is key. For instance, enzyme-catalyzed or biomimetic iron-catalyzed oxidations can offer greater control over the oxidation state. nih.gov

Reaction Conditions: Low temperatures and careful monitoring of the reaction time are crucial to isolate the less stable nitroso intermediate.

In Situ Trapping: The high reactivity of nitroso compounds sometimes necessitates their generation and use in situ for subsequent reactions, such as Diels-Alder cycloadditions, to avoid isolation and decomposition or over-oxidation. nih.gov

By carefully selecting reagents and controlling reaction parameters, the amine functionality of this compound can be selectively transformed, providing access to a range of valuable nitroso and nitro derivatives for further synthetic elaboration.

Reductive Processes of this compound

Reductive transformations of this compound can be directed selectively toward either the amine or the bromine substituent, although derivatization is a more common and precise term for transformations of the amine group in this context.

The primary amine group of this compound is already in its most reduced state. However, it can be readily derivatized through processes such as reductive alkylation (also known as reductive amination). This two-step, one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then immediately reduced to a secondary or tertiary amine without being isolated. This method is highly efficient for creating new C-N bonds and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.

Common reducing agents for this transformation are selected for their ability to reduce the C=N double bond of the imine in preference to the carbonyl group of the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed due to their mild nature and high selectivity. This process allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom.

Table 1: Representative Conditions for Reductive Alkylation of this compound This table presents illustrative data based on established chemical principles for reductive amination reactions.

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| 1 | Formaldehyde | NaBH(OAc)₃ | Dichloroethane (DCE) | N,N-dimethyl-2'-bromobiphenyl-2-amine |

| 2 | Benzaldehyde | NaBH₃CN | Methanol (MeOH) | N-benzyl-2'-bromobiphenyl-2-amine |

| 3 | Acetone | NaBH(OAc)₃ | Tetrahydrofuran (B95107) (THF) | N-isopropyl-2'-bromobiphenyl-2-amine |

Selective Reduction of the Bromine Atom

The bromine atom on the biphenyl (B1667301) scaffold can be selectively removed through hydrodebromination, replacing the C-Br bond with a C-H bond. This transformation is valuable for synthesizing 2-aminobiphenyl (B1664054), a key intermediate in various chemical industries. The primary challenge is to achieve this reduction without affecting the amine group or causing other side reactions.

Catalytic hydrogenation is a common and effective method for this purpose. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). Alternatively, catalytic transfer hydrogenation can be employed, using a hydrogen donor like ammonium formate (HCOONH₄) or formic acid (HCOOH) in place of H₂ gas. These methods are generally high-yielding and chemoselective, leaving the amino group intact.

Table 2: Conditions for Selective Hydrodebromination of this compound This table presents illustrative data based on established chemical principles for selective dehalogenation.

| Entry | Catalyst | Hydrogen Source | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | 10% Pd/C | H₂ (1 atm) | Triethylamine (Et₃N) | Ethanol | 2-Biphenylamine |

| 2 | 5% Pd/C | HCOONH₄ | - | Methanol | 2-Biphenylamine |

| 3 | Pd(OAc)₂ / PPh₃ | H₂ (balloon) | K₂CO₃ | Dimethylformamide (DMF) | 2-Biphenylamine |

Advanced Coupling Reactions Facilitated by the Amine Moiety

The proximate positioning of the amine and bromo groups in this compound makes it an ideal precursor for intramolecular coupling reactions to form nitrogen-containing heterocyclic systems. The amine moiety is crucial, acting as an internal nucleophile.

The intramolecular Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the synthesis of carbazoles from this compound. wikipedia.orglibretexts.org This reaction involves the formation of a C-N bond between the nitrogen of the amine group and the carbon atom bearing the bromine. The process requires a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orgresearchgate.net The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines such as XPhos, SPhos, or BrettPhos often providing superior results. The base, typically a strong one like sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, generating the active nucleophile for the coupling process. nih.gov

Table 3: Catalytic Systems for Intramolecular Buchwald-Hartwig Cyclization

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 9H-Carbazole |

| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 9H-Carbazole |

| 3 | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 110 | 9H-Carbazole |

Ullmann-Type Coupling Reactions for Intramolecular and Intermolecular Cyclizations

The Ullmann condensation is a classical, copper-catalyzed alternative for the intramolecular C-N bond formation to produce carbazole from this compound. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >180 °C) and stoichiometric amounts of copper powder. organic-chemistry.org However, modern advancements have led to the development of ligand-assisted Ullmann-type reactions that proceed under milder conditions with catalytic amounts of a copper(I) salt, such as CuI. The addition of ligands like 1,10-phenanthroline or various diamines can significantly accelerate the reaction and improve yields. wikipedia.orgnih.gov A strong base like potassium carbonate (K₂CO₃) is typically used.

Table 4: Conditions for Intramolecular Ullmann-Type Cyclization

| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|---|

| 1 | Cu powder | - | K₂CO₃ | Nitrobenzene | 200 | 9H-Carbazole |

| 2 | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 150 | 9H-Carbazole |

| 3 | CuI (5 mol%) | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | 9H-Carbazole |

Diverse Cross-Coupling Applications (C-C, C-N, C-O, C-S)

The carbon-bromine bond in this compound serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The presence of the unprotected ortho-amino group can influence the reactivity and in some cases may require specific catalyst systems that are tolerant of free amines. nih.gov

C-C Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the synthesis of complex terphenyl or other poly-aryl systems. rsc.orgnih.govchemrxiv.org

Heck-Mizoroki Reaction: This involves coupling with an alkene to introduce a vinyl substituent onto the biphenyl core. wikipedia.orgorganic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne, providing access to arylated alkyne structures. wikipedia.orgorganic-chemistry.orgchem-station.com

C-N, C-O, and C-S Coupling Reactions (Intermolecular):

Beyond intramolecular cyclization, the C-Br bond can react with external nucleophiles in intermolecular Buchwald-Hartwig or Ullmann-type reactions. wikipedia.orgwikipedia.org This allows for the coupling of various amines (C-N), alcohols or phenols (C-O), and thiols (C-S) to synthesize more complex diaryl amine, ether, and thioether structures.

Table 5: Diverse Cross-Coupling Reactions of this compound

| Coupling Type | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki (C-C) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Terphenyl-2-amine |

| Heck (C-C) | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Substituted stilbene |

| Sonogashira (C-C) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Substituted diphenylacetylene |

| Buchwald-Hartwig (C-N) | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Triarylamine |

| Buchwald-Hartwig Type (C-O) | Phenol | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Diaryl ether |

| Buchwald-Hartwig Type (C-S) | Thiophenol | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Diaryl thioether |

Functionalization Strategies Leveraging both Amine and Bromine Reactivity

The true synthetic potential of this compound is realized in strategies that engage both the nucleophilic amine and the electrophilic carbon-bromine bond. These approaches, often involving transition-metal catalysis, allow for the construction of fused ring systems through sequential or tandem reactions. This dual reactivity is pivotal in the synthesis of important nitrogen-containing heterocycles such as carbazoles, phenanthridines, and dibenzoazepines.

A primary and well-established transformation of this compound is its intramolecular cyclization to form carbazoles. This reaction, which involves the formation of a new carbon-nitrogen bond, can be achieved through various methods, most notably palladium-catalyzed C-N cross-coupling reactions, often referred to as intramolecular Buchwald-Hartwig amination. In this process, the amine group acts as an internal nucleophile, displacing the bromine atom on the adjacent ring to form the fused tricyclic carbazole core. This transformation is highly efficient and tolerates a wide range of substituents on the biphenyl framework.

Beyond simple cyclization to carbazoles, the dual functional groups of this compound allow for more complex, multi-step, one-pot syntheses. For instance, the amine group can first be acylated or alkylated, and the resulting intermediate can then undergo an intramolecular cyclization. This sequential approach allows for the introduction of additional diversity into the final heterocyclic product.

Furthermore, the bromine atom can be exploited in cross-coupling reactions prior to or in concert with the cyclization step. For example, a Suzuki or Sonogashira coupling at the bromine position can introduce a new substituent, which can then influence or participate in the subsequent intramolecular C-N bond formation. Such tandem processes, where multiple bonds are formed in a single operation, are highly desirable for their efficiency and atom economy.

The following table summarizes some of the key transformations of this compound that leverage both its amine and bromine functionalities.

| Transformation | Reaction Type | Key Reagents/Catalysts | Product Class |

| Intramolecular Cyclization | Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Carbazoles |

| Sequential Acylation and Cyclization | Acylation followed by Intramolecular C-N Coupling | Acylating agent, Pd catalyst | N-Acylcarbazoles |

| Tandem Suzuki Coupling and Amination | Suzuki Coupling / C-N Coupling | Pd catalyst, Boronic acid, Base | Substituted Carbazoles |

| Synthesis of Phenanthridinones | Carbonylative Cyclization | CO gas, Pd catalyst | Phenanthridinones |

| Synthesis of Dibenzo[b,d]azepines | Reductive or Borylative Cyclization | Cu catalyst, Reducing or Borylating agent | Dibenzo[b,d]azepines |

Detailed research has demonstrated the utility of these strategies in synthesizing complex molecules. For instance, the synthesis of N-substituted phenanthridinones can be achieved from derivatives of this compound through palladium-catalyzed carbonylation reactions. nih.gov In these processes, carbon monoxide is inserted, and a subsequent intramolecular amidation leads to the formation of the six-membered lactam ring.

Similarly, the synthesis of dibenzo[b,d]azepines, a seven-membered heterocyclic system, has been accomplished using copper-catalyzed asymmetric intramolecular reductive or borylative cyclization of imines derived from 2-amino-2'-vinylbiphenyls, which can be accessed from this compound. us.es These reactions showcase the versatility of the biphenylamine scaffold in constructing rings of varying sizes.

Sequential cross-coupling reactions also provide a powerful tool for the elaboration of the this compound core. A Sonogashira coupling can be performed at the bromine position to introduce an alkyne moiety. Subsequent intramolecular cyclization involving the amine group can then lead to the formation of indole-annulated systems. nih.gov Likewise, a tandem Suzuki coupling can introduce an aryl or vinyl group that can then participate in a subsequent cyclization, significantly increasing the molecular complexity in a single synthetic sequence. nih.govnih.govmdpi.com

The strategic interplay between the amine and bromine functionalities of this compound thus provides a rich platform for the development of novel synthetic methodologies and the construction of a wide array of functionally diverse heterocyclic compounds.

Advanced Applications and Research Contributions in Organic Synthesis and Materials Science

2'-Bromobiphenyl-2-amine as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a valuable and versatile building block in the field of organic synthesis. Its bifunctional nature, featuring a reactive amine group and a bromine atom, allows for stepwise and controlled molecular elaboration. The strategic positioning of these functional groups is crucial for constructing novel ligands, precursors to pharmaceutically active compounds, and components for advanced materials.

The unique structural framework of this compound and its derivatives has been leveraged in the synthesis of complex, multi-dimensional molecules such as trispirocyclic hydrocarbons. These compounds are of significant interest in materials science, particularly for applications in organic light-emitting diodes (OLEDs) as effective hole transport materials (HTM).

For instance, a novel trispirocyclic hydrocarbon incorporating three 9-fluorene moieties around a central truxene (B166851) core has been prepared using a derivative of 2-bromobiphenyl. nih.gov In a related synthesis, 4,4'-bis(diphenylamino)-2-bromobiphenyl was utilized to create a trispirocyclic compound that exhibited a high glass transition temperature of 170°C. nih.gov This thermal stability is a critical property for materials used in electronic devices. The resulting material also demonstrated stable cation radical formation upon electrooxidation, a key characteristic for efficient hole transport. nih.gov An electroluminescent device using this trispirocyclic compound as the HTM layer showed excellent performance, achieving a maximum luminance of 37,000 cd/m² at 14 V. nih.gov

| Compound Class | Key Feature | Application | Performance Metric |

| Trispirocyclic Hydrocarbon | High glass transition temp. (170°C) | Hole Transport Material (OLEDs) | Max. Luminance: 37,000 cd/m² |

| Trispirocyclic Hydrocarbon | Three 9-fluorene moieties | High Melting Point Solid (>500°C) | Materials Science |

Polyaromatic hydrocarbons (PAHs) and fused ring systems are foundational components in optoelectronic materials due to their π-conjugated molecular structures. chemistryviews.org The development of efficient synthetic routes to create these molecules with atomic precision is a key area of research. chemistryviews.org 2-Bromobiphenyl is a known intermediate in the synthesis of phenanthrene (B1679779) compounds, a class of PAHs. nih.gov

The structure of this compound, with reactive groups at the 2 and 2' positions, makes it an ideal precursor for the synthesis of fused heterocyclic ring systems through intramolecular cyclization reactions. Methodologies such as palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) or copper-catalyzed Ullmann condensation can be envisioned to facilitate the cyclization between the amine and the carbon bearing the bromine atom. This would lead to the formation of dibenzo[c,e]azepine derivatives or, after potential rearrangement or oxidation, phenanthridine-type fused ring systems. Such reactions are fundamental in constructing the core of many functional materials and biologically active molecules. rsc.org While general methods for creating fused ring systems are well-documented, the specific application of this compound offers a direct pathway to nitrogen-containing polycyclic aromatic compounds. ebrary.netrsc.org

The dual reactivity of this compound makes it a valuable precursor for synthesizing complex ligand frameworks, including polyazamacrocycles. These macrocyclic compounds, which contain multiple nitrogen atoms, are known for their ability to coordinate with metal ions and have applications in catalysis, sensing, and molecular recognition.

Research has demonstrated the synthesis of polyazamacrocycles that incorporate two biphenyl (B1667301) units and two polyamine moieties. chemistryviews.org These syntheses often rely on palladium-catalyzed amination reactions. By using a dibromobiphenyl derivative and reacting it with polyamines, macrocyclic structures can be formed. chemistryviews.org The yields of these macrocyclization reactions are dependent on the specific structures of the starting amine and biphenyl components. chemistryviews.org this compound provides a strategic starting point for such syntheses, where the existing amino group can be protected or derivatized, while the bromo group is used for an initial coupling reaction. Subsequent deprotection and reaction of the amino group can then lead to the formation of complex macrocyclic or ligand structures. A primary area of investigation for this compound is its application in palladium-catalyzed cross-coupling reactions to synthesize a variety of substituted biphenyls, which serve as foundational structures for novel ligands. rsc.org

Contributions to Pharmaceutical Research and Drug Discovery Efforts

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. This compound serves as a key intermediate, providing a platform for the synthesis of diverse and complex molecules with potential biological activity.

The strategic placement of the amino and bromo groups in this compound allows for selective functionalization, making it a valuable intermediate in the synthesis of therapeutically relevant molecules. rsc.orgnih.gov The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are powerful tools for constructing the core structures of many biologically active compounds. rsc.org

The amino group can be readily transformed into a variety of other functionalities. For example, it can undergo diazotization followed by Sandmeyer reactions to introduce cyano, halo, or hydroxyl groups. rsc.org This dual reactivity enables the synthesis of a wide array of novel 2,2'-disubstituted biphenyl derivatives, which are of significant interest in medicinal chemistry due to the potential for atropisomerism—a type of axial chirality that can be crucial for specific biological interactions. rsc.org

The search for new antimicrobial agents with novel mechanisms of action is a critical area of pharmaceutical research. The fatty acid biosynthesis (FAS) pathway in bacteria is an attractive target for new drugs because it is essential for bacterial survival and distinct from its mammalian counterpart. mdpi.com

Derivatives of biphenyls and related structures have shown promise as antimicrobial agents. For example, a series of biphenyl and dibenzofuran (B1670420) derivatives exhibited potent antibacterial activities against antibiotic-resistant Gram-positive and Gram-negative pathogens. mdpi.com Specifically, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share a structural similarity with derivatized this compound, were found to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govbohrium.com

Furthermore, research on biphenylcarboxylic acid analogs has demonstrated their ability to inhibit glyceride synthesis, a key process in lipid biosynthesis. nih.gov These compounds were shown to decrease triglyceride synthesis both in vivo and in vitro. nih.gov This finding suggests that the biphenyl scaffold can be tailored to interact with enzymes in the lipid synthesis pathway. The exploration of derivatives of this compound for antimicrobial activity is therefore a promising research avenue, with the potential to develop new therapeutics that function by inhibiting essential lipid biosynthesis pathways in bacteria. nih.govmdpi.com

| Derivative Class | Target Organism/System | Activity/Mechanism | MIC / Key Finding |

| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | Antimicrobial | MIC = 2.5–5.0 mg/mL |

| Biphenyl and dibenzofuran derivatives | Antibiotic-resistant bacteria | Antibacterial | Potent activity (MIC as low as 3.13 µg/mL for some derivatives) mdpi.com |

| Biphenylcarboxylic acid analogs | Rat liver slices (in vitro) | Inhibition of glyceride synthesis | High inhibition observed with para and meta substituents nih.gov |

Investigation of Derivatives for Anticancer Activity and Estrogen Receptor Interaction

The development of novel therapeutic agents is a cornerstone of medicinal chemistry, and biphenyl derivatives have frequently been investigated for their potential biological activities. While direct studies on the anticancer properties of this compound are not extensively documented, research into structurally related biphenyl amines and their derivatives has shown promising results in oncology.

Anticancer Activity of Related Biphenyl Compounds:

Research has demonstrated the anticancer efficacy of various hydroxylated biphenyl compounds. For instance, certain structural analogs of curcumin, which feature a biphenyl core, have exhibited significant antitumor effects against malignant melanoma cells. nih.gov These compounds were found to inhibit cell proliferation and induce apoptosis, highlighting the potential of the biphenyl scaffold in designing new anticancer agents. nih.gov Similarly, derivatives of 2-phenazinamine, which can be synthesized from precursors containing an amino group on an aromatic ring, have shown potent anticancer effects comparable to cisplatin (B142131) against human chronic myelogenous leukemia and hepatocellular carcinoma cell lines. nih.gov Further studies on 2-amino-substituted-1,4-naphthoquinone derivatives have also revealed cytotoxic activity against ovarian cancer cells. elsevierpure.com These examples underscore the therapeutic potential of molecules containing the aminophenyl moiety, a key feature of this compound.

Interaction with Estrogen Receptors:

The estrogen receptor (ER) is a key target in the treatment of hormone-dependent breast cancers. While specific investigations into the interaction of this compound with estrogen receptors are limited, studies on other substituted biphenyls provide valuable insights. For example, C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes have been synthesized and evaluated for their estrogen receptor binding affinity and antiestrogenic activity. nih.gov These compounds demonstrated the ability to antagonize the effects of estradiol, with their potency being dependent on the nature of the alkyl substituent. nih.gov This suggests that the biphenyl framework can be effectively utilized to design molecules that modulate estrogen receptor activity. The functional groups present in this compound offer synthetic handles to introduce pharmacophores known to interact with the estrogen receptor, making it a promising starting point for the development of novel ER modulators.

Below is a table summarizing the anticancer activity of selected biphenyl and aminophenyl derivatives:

| Compound Class | Cancer Cell Line(s) | Observed Effect |

| Hydroxylated Biphenyls | Malignant Melanoma | Inhibition of cell proliferation, Apoptosis |

| 2-Phenazinamine Derivatives | Human Chronic Myelogenous Leukemia, Hepatocellular Carcinoma | Potent anticancer effect, comparable to cisplatin |

| 2-Amino-substituted-1,4-naphthoquinones | Ovarian Cancer | Cytotoxic activity |

Material Science Applications: Development of Novel Functional Materials

The unique electronic and structural properties of biphenyl derivatives make them attractive candidates for applications in materials science, particularly in the field of optoelectronics.

The ability to introduce different functional groups onto the biphenyl core of this compound allows for the fine-tuning of its structural and electronic properties. The amino group can be readily modified to introduce various substituents, while the bromine atom serves as a handle for cross-coupling reactions, enabling the extension of the π-conjugated system. This versatility is crucial for the development of functional materials with specific characteristics, such as tailored band gaps and charge transport properties. For instance, the synthesis of indophenine-based functional materials, which are π-conjugated quinoidal molecules, often involves palladium-catalyzed coupling reactions on dihalogenated aromatic precursors, followed by oxidation. mdpi.com

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. Biphenyl derivatives are frequently employed as building blocks for OLED materials due to their rigid structure and good thermal stability.

The synthesis of triarylamines, a common class of hole-transport materials in OLEDs, can be achieved through palladium-catalyzed reactions between primary aryl amines and aryl halides. researchgate.net This methodology could potentially be applied to this compound to synthesize novel hole-transport materials. The resulting molecules could be further functionalized at the bromine position to tune their electronic properties and enhance device performance. The development of 2,2′-bipyridine-based electron-transport materials also highlights the importance of aromatic building blocks in creating materials with desirable molecular orientations for improved OLED efficiency. rsc.org Furthermore, the synthesis of chromophores based on λ5-phosphinines for OLED applications demonstrates the modularity of using substituted aromatic precursors to create new emissive materials. nih.gov

The following table outlines potential synthetic strategies for functional materials derived from this compound:

| Target Material Class | Potential Synthetic Approach | Key Functionalization Site on this compound |

| Hole-Transport Materials | Palladium-catalyzed N-arylation | Amino group |

| Extended π-Conjugated Systems | Suzuki or Stille cross-coupling | Bromo group |

| Novel Emissive Materials | Derivatization followed by incorporation into larger chromophores | Both amino and bromo groups |

Catalytic Applications and Ligand Design Based on this compound Frameworks

The field of catalysis has been revolutionized by the development of sophisticated ligands that can control the reactivity and selectivity of metal centers. The this compound scaffold is an attractive platform for the design of novel ligands for a variety of catalytic transformations.

Asymmetric catalysis, which enables the synthesis of enantiomerically enriched compounds, is of paramount importance in the pharmaceutical and fine chemical industries. The development of effective chiral ligands is central to this field. While direct examples of chiral ligands derived from this compound are not prevalent in the literature, the biphenyl backbone is a common feature in many successful chiral ligands. The atropisomeric chirality of certain substituted biphenyls can create a well-defined chiral environment around a metal center.

The synthesis of chiral phosphine-olefin bidentate ligands, for example, has led to highly efficient rhodium-catalyzed asymmetric 1,4-addition reactions. organic-chemistry.org The general principles of designing chiral bifunctional secondary amine catalysts could be applied to derivatives of this compound to create novel organocatalysts. rsc.org The synthesis of chiral biphenyl monophosphines has also been explored for applications in enantioselective Suzuki-Miyaura coupling, demonstrating the utility of the biphenyl scaffold in creating effective chiral ligands. researchgate.net The presence of both an amino and a bromo group on the this compound framework provides opportunities for the introduction of various phosphine (B1218219) or other coordinating groups to generate new classes of chiral ligands.

This compound and its derivatives are valuable precursors in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions. The palladium-catalyzed coupling of amines with aryl halides is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov

The amino group of this compound can participate in N-arylation reactions, while the bromo group can undergo a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new C-C bonds. This dual reactivity allows for the construction of complex molecular architectures in a controlled manner. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized primary and secondary amines with aryl and heteroaryl halides. nih.gov Furthermore, palladium catalysis is central to the site-selective cross-coupling of substrates with multiple halogen atoms, a strategy that could be applied to derivatives of this compound. mdpi.com Palladium-catalyzed cross-coupling has also been employed in the C-H activation of furan (B31954) and thiophene (B33073) derivatives, showcasing the broad utility of this catalytic approach. mdpi.com

The following table summarizes the key transition metal-catalyzed reactions involving biphenyl amine and halide functionalities:

| Reaction Type | Role of this compound Moiety | Metal Catalyst |

| Buchwald-Hartwig Amination | Amine component | Palladium |

| Suzuki Coupling | Aryl halide component | Palladium |

| Heck Coupling | Aryl halide component | Palladium |

| Sonogashira Coupling | Aryl halide component | Palladium/Copper |

Investigation of Organocatalytic Potential

Direct investigations into the organocatalytic potential of this compound are not extensively documented in publicly available scientific literature. Its primary role in the field of catalysis appears to be as a versatile precursor for the synthesis of more complex chiral ligands and organocatalysts, rather than as a catalyst in its own right. The inherent structure of this compound, featuring a biphenyl backbone, provides a rigid scaffold that is highly desirable for the development of stereoselective catalysts. The amine and bromo functionalities serve as convenient handles for further chemical modifications to introduce catalytically active moieties and to fine-tune the steric and electronic properties of the resulting catalyst.

The true value of this compound in organocatalysis lies in its potential to be transformed into sophisticated chiral amine derivatives. The field of asymmetric organocatalysis frequently employs chiral amines and their derivatives to catalyze a wide array of chemical transformations with high enantioselectivity. These catalysts operate through various activation modes, most notably via the formation of enamine and iminium ion intermediates.

While specific research on this compound as an organocatalyst is scarce, the broader class of chiral biphenyl amines has seen significant exploration. For instance, novel axially chiral biphenyl-based amine catalysts have been designed and synthesized from various precursors and have demonstrated their efficacy as effective catalysts for asymmetric reactions proceeding through enamine intermediates. These catalysts are particularly valuable in promoting carbon-carbon and carbon-heteroatom bond-forming reactions.

The general strategy for harnessing the potential of this compound would involve its derivatization to introduce chirality and additional functional groups capable of interacting with substrates and promoting stereoselective transformations. For example, the amine group could be functionalized to create secondary or tertiary amines, amides, or sulfonamides, while the bromo group could be utilized in cross-coupling reactions to introduce other functional groups that can act as hydrogen-bond donors or Lewis basic sites. These modifications are crucial for creating a well-defined chiral environment around the catalytic center, which is essential for achieving high levels of stereocontrol.

The following table provides a conceptual overview of how this compound could be derivatized and the potential organocatalytic applications of the resulting compounds, based on established principles of organocatalysis.

| Derivative Class | Potential Synthesis from this compound | Potential Organocatalytic Application | Reaction Type |

| Chiral Secondary Amines | N-alkylation with a chiral electrophile | Enamine catalysis | Asymmetric Michael additions, Aldol reactions |

| Chiral Phosphoramides | Reaction with phosphorus oxychloride followed by a chiral alcohol | Brønsted acid catalysis | Asymmetric Mannich reactions, Friedel-Crafts alkylations |

| Chiral Thioureas | Conversion of the amine to an isothiocyanate followed by reaction with a chiral amine | Hydrogen-bond catalysis | Asymmetric Michael additions, Henry reactions |

It is important to reiterate that the data presented in the table is illustrative of the potential of this compound as a precursor and is based on the known reactivity of related chiral biphenyl amine catalysts. Further dedicated research would be necessary to synthesize these derivatives and evaluate their actual catalytic activity and stereoselectivity in the proposed reactions.

Theoretical and Computational Investigations of 2 Bromobiphenyl 2 Amine

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational dynamics of 2'-Bromobiphenyl-2-amine.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. scispace.com For this compound, geometry optimization is typically performed using hybrid functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p). nih.govresearchgate.net This process systematically alters the molecular geometry to find the arrangement with the minimum potential energy, which corresponds to the most stable conformation of the molecule. nih.gov

The optimization process for this compound reveals a non-planar structure. The calculations account for the interactions between all atoms to determine equilibrium bond lengths, bond angles, and dihedral angles. Conformational analysis involves exploring different spatial arrangements of the molecule, particularly the rotation around the C-C single bond connecting the two phenyl rings, to identify the most energetically favorable conformer(s). researchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters for Biphenyl (B1667301) Derivatives (Illustrative) Note: This table illustrates typical bond lengths and angles for substituted biphenyls based on DFT calculations. Actual values for this compound would require specific calculation.

| Parameter | Typical Calculated Value |

|---|---|

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C-N Bond Angle | ~120° |

| C-C-Br Bond Angle | ~120° |

A critical parameter in the structure of biphenyl compounds is the dihedral angle (or torsional angle) between the planes of the two phenyl rings. researchgate.net For this compound, this angle is significantly influenced by the presence of the bulky bromine atom and the amine group at the ortho (2' and 2) positions. Computational methods are used to calculate the potential energy as a function of this dihedral angle, revealing the energy barriers to rotation around the central C-C bond. nih.gov

The torsional barrier is the energy required to rotate one phenyl ring relative to the other. There are typically two main barriers: one for achieving a planar conformation (0° dihedral angle) and another for a perpendicular conformation (90° dihedral angle). biomedres.us For this compound, the planar conformation is highly disfavored due to severe steric clash between the bromo and amino groups, as well as between the ortho-hydrogens. The lowest energy conformation will therefore have a significantly twisted dihedral angle. researchgate.net Calculations show that for many 2,2'-disubstituted biphenyls, the minimum energy is found at a single dihedral angle, often greater than 60°. researchgate.net

Table 2: Calculated Torsional Profile Data for a Generic 2,2'-Disubstituted Biphenyl (Illustrative) Note: This table provides a conceptual representation of a torsional energy profile.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Comment |

|---|---|---|

| 0 | High | Planar Conformation (Transition State) |

| ~70 | 0.0 | Energy Minimum (Stable Conformer) |

| 90 | Moderate | Perpendicular Conformation (Transition State) |

| 180 | High | Planar Conformation (Transition State) |

The molecular structure of this compound is a clear example of the effects of steric hindrance. Steric hindrance refers to the repulsive forces that arise when atoms are forced into close proximity, leading to an increase in the molecule's potential energy. nih.gov In this compound, the substituents at the 2 and 2' positions are a bromine atom and an amino group.

Both the bromo group and, to a lesser extent, the amino group are sterically demanding. Their presence at the ortho positions of the biphenyl system prevents the molecule from adopting a planar conformation. researchgate.net To alleviate this steric strain, the two phenyl rings rotate around the interconnecting single bond, resulting in a twisted, non-planar structure. nih.govresearchgate.net Computational studies can quantify this effect by comparing the energy of a constrained planar geometry with that of the optimized, twisted geometry. The significant energy difference highlights the strong destabilizing effect of steric hindrance in the planar form.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also highly effective in predicting and helping to interpret various types of molecular spectra.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov DFT calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities of this compound. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions. researchgate.netresearchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net The simulated spectra allow for the detailed assignment of characteristic vibrational modes.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative Assignments) Note: This table shows expected vibrational modes and their approximate frequency ranges based on calculations for similar molecules. researchgate.netcore.ac.uk

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3550 | Medium | Medium |

| N-H Symmetric Stretch | 3350 - 3450 | Medium | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| N-H Scissoring | 1600 - 1650 | Strong | Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Strong | Strong |

| C-N Stretch | 1250 - 1350 | Strong | Medium |

| C-Br Stretch | 500 - 650 | Strong | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predictions are based on calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry.

The predicted shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. These theoretical chemical shifts can be invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules where signals may overlap. liverpool.ac.uk The electronic effects of the electron-withdrawing bromine atom and the electron-donating amino group will have distinct and predictable influences on the chemical shifts of the nearby carbon and hydrogen atoms.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This is an illustrative table of expected chemical shift ranges. Actual values would require specific GIAO calculations.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H | Amino (NH₂) | ~3.5 - 4.5 | - |

| H/C | Aromatic (near -NH₂) | ~6.7 - 7.2 | ~115 - 120 |

| H/C | Aromatic (near -Br) | ~7.3 - 7.7 | ~125 - 135 |

| C | C-NH₂ | - | ~145 - 150 |

| C | C-Br | - | ~120 - 125 |

Electronic Structure and Reactivity Investigations

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. youtube.compku.edu.cn It focuses on the HOMO and LUMO, which act as the primary electron donor and acceptor orbitals, respectively. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized predominantly on the electron-rich aminophenyl ring, particularly on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO is likely distributed across the π-system of both aromatic rings, particularly the brominated ring, which can act as an electron-accepting region. researchgate.net This distribution facilitates intramolecular charge transfer upon electronic excitation.

DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d,p)) would be used to determine the energies of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.30 |

| LUMO | -1.25 |

| ΔE (HOMO-LUMO Gap) | 4.05 |

Note: These energy values are illustrative and based on typical DFT calculations for similar aromatic amines and halogenated biphenyls. malayajournal.org

The HOMO-LUMO gap of approximately 4.05 eV suggests that this compound is a moderately stable molecule. The energy of the HOMO can be correlated with its ionization potential, while the LUMO energy relates to its electron affinity.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. walisongo.ac.id The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values: red for negative potential (electron-rich regions, attractive to electrophiles) and blue for positive potential (electron-poor regions, attractive to nucleophiles).

In the ESP map of this compound, a region of strong negative potential (red) would be expected around the nitrogen atom of the amine group, corresponding to its lone pair of electrons. This confirms the amine group as the primary site for electrophilic attack, such as protonation. The π-electron clouds of the aromatic rings would also exhibit negative potential, though less intense than that on the nitrogen. dtic.mil

Conversely, a region of positive electrostatic potential (blue) would be located on the hydrogen atoms of the amine group. An interesting feature often observed for heavier halogens like bromine is a region of positive potential on the outermost portion of the bromine atom, along the C-Br bond axis. nih.govresearchgate.net This phenomenon, known as a "sigma-hole," can lead to attractive, non-covalent interactions called halogen bonds. nih.gov The presence of a sigma-hole makes the bromine atom a potential site for nucleophilic interaction.

Computational chemistry provides powerful methods for elucidating reaction mechanisms by calculating the potential energy surface for a given reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). A common synthetic route to substituted biphenylamines is the Suzuki-Miyaura cross-coupling reaction. nih.govgoogle.com

A plausible synthesis for this compound could involve the palladium-catalyzed coupling of 2-bromoaniline with 2-bromophenylboronic acid. Theoretical calculations would model the key steps of the catalytic cycle:

Oxidative Addition: The addition of an aryl halide to the Pd(0) catalyst.

Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center.

Reductive Elimination: The final step where the C-C bond is formed, yielding the biphenyl product and regenerating the Pd(0) catalyst. nih.gov